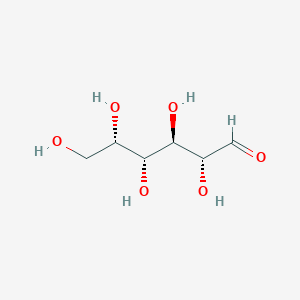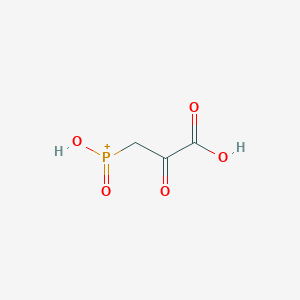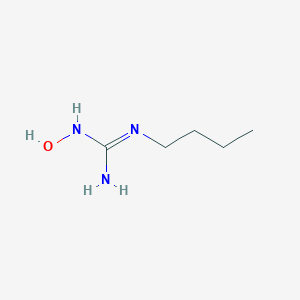![molecular formula C10H14N2O5 B119643 [5'-13C]Thymidin CAS No. 240407-53-8](/img/structure/B119643.png)
[5'-13C]Thymidin
Übersicht
Beschreibung
Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
Thymidine can be synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS . It is also used in the thymidine incorporation assay, where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .
Molecular Structure Analysis
Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da .
Chemical Reactions Analysis
Thymidine is involved in various chemical reactions. It is a substrate for several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase .
Physical And Chemical Properties Analysis
Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da . It exists in solid form as small white crystals or white crystalline powder .
Wissenschaftliche Forschungsanwendungen
Verfolgung der DNA-Synthese
[5’-13C]Thymidin: wird zur Verfolgung der DNA-Synthese in Zellen verwendet. Es wird während der S-Phase des Zellzyklus in neu synthetisierte DNA-Stränge eingebaut, sodass Forscher die Zellproliferation überwachen und zelluläre Wachstumsmuster verstehen können .
Studien zur Modifikation viraler DNA
Diese Verbindung spielt eine entscheidende Rolle bei der Untersuchung der Hypermodifikation von Thymidin in viraler DNA. Solche Modifikationen sind oft ein Abwehrmechanismus gegen Wirtsendonukleasen. Das Verständnis dieser Pfade kann zu Erkenntnissen über die virale Evolution und Infektionsstrategien führen .
Krebsforschung
In der Onkologie wird [5’-13C]Thymidin verwendet, um Tumorzellen zu markieren, um deren Replikationsraten zu beobachten. Dies kann helfen, die Aggressivität von Krebs und die Wirksamkeit von Antiproliferationsmedikamenten zu beurteilen .
Stammzellforschung
Stammzellforscher verwenden [5’-13C]Thymidin, um die Stammzellteilung und -differenzierung zu verfolgen. Dies ist entscheidend für das Verständnis des Stammzellverhaltens und für die Entwicklung regenerativer Medizintherapien .
Neurobiologie
In der Neurobiologie hilft [5’-13C]Thymidin bei der Kartierung der neuronalen Proliferation und Gehirnentwicklung. Es unterstützt die Untersuchung der Neurogenese und der Auswirkungen verschiedener neurologischer Erkrankungen auf den Umsatz von Gehirnzellen .
Immunologie
[5’-13C]Thymidin: wird in immunologischen Studien verwendet, um die Lymphozytenproliferation zu messen. Dies ist wichtig für die Impfstoffentwicklung und das Verständnis von Immunantworten .
Entwicklungsbiologie
Es wird auch in der Entwicklungsbiologie verwendet, um Zellteilungsmuster während der Embryogenese zu untersuchen und so die Mechanismen der Entwicklung zu entschlüsseln .
Pharmakokinetik
In der Pharmakokinetik kann [5’-13C]Thymidin verwendet werden, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Medikamenten zu untersuchen, da es als Biomarker für Nukleosid-Analoga-Medikamente dienen kann .
Wirkmechanismus
Target of Action
[5’-13C]Thymidine, a variant of thymidine, primarily targets enzymes involved in DNA synthesis and repair . These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the salvage pathway of DNA synthesis, where thymidine is converted into thymidine monophosphate (dTMP), which is further processed to become a building block of DNA .
Mode of Action
[5’-13C]Thymidine interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinase to form dTMP . This is a key step in the DNA salvage pathway, which is less energy-consuming compared to the de novo synthesis pathway . The conversion of thymidine to dTMP is essential for DNA synthesis and repair .
Biochemical Pathways
The primary biochemical pathway affected by [5’-13C]Thymidine is the DNA salvage pathway . In this pathway, thymidine is salvaged and converted back into dTMP, which is then further phosphorylated to form deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis . This pathway is crucial for cell proliferation and DNA repair .
Pharmacokinetics
Thymidine is known to be absorbed and distributed in the body, and its metabolism involves its conversion to dtmp . The elimination route and half-life of [5’-13C]Thymidine are yet to be determined .
Result of Action
The action of [5’-13C]Thymidine results in the production of dTTP, which is incorporated into DNA during DNA synthesis . This plays a crucial role in cell proliferation and DNA repair . Moreover, thymidine has been found to decrease DNA damage and apoptosis in certain cancer cell lines .
Action Environment
Environmental factors such as nutrient availability can influence the action of [5’-13C]Thymidine. For instance, in nutrient-starved conditions, thymidine catabolism can supply carbon for glycolysis, contributing to cell survival . Furthermore, the action of [5’-13C]Thymidine can be influenced by the presence of other enzymes and metabolites in the cell, as well as by the cell’s energy status .
Biochemische Analyse
Biochemical Properties
[5’-13C]thymidine plays a crucial role in thymidine nucleotide synthesis, interacting with key enzymes such as thymidine kinases (TK1 and TK2) and thymidylate synthase (TS) . These interactions are essential for the production of thymidylate (dTMP), a vital building block of DNA .
Cellular Effects
The presence of [5’-13C]thymidine influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in DNA synthesis . The deficiency in enzymes interacting with [5’-13C]thymidine, such as TK2, can lead to tissue-specific mitochondrial DNA depletion .
Molecular Mechanism
At the molecular level, [5’-13C]thymidine exerts its effects through binding interactions with biomolecules and enzymes. It is involved in the phosphorylation of thymidine (dT) to dTMP, a process catalyzed by thymidine kinases . This mechanism of action is crucial for DNA synthesis and cellular function .
Metabolic Pathways
[5’-13C]thymidine is involved in the salvage pathway of dTMP synthesis . It interacts with enzymes such as TK1 and TK2, which catalyze the phosphorylation of thymidine to dTMP .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CJLSWCASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450542 | |
| Record name | [5'-13C]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
240407-53-8 | |
| Record name | [5'-13C]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



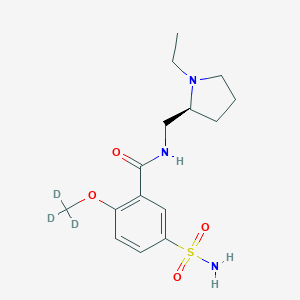
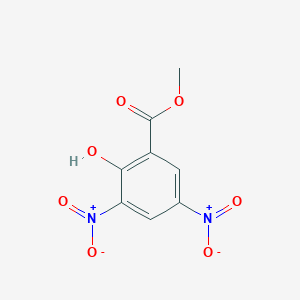

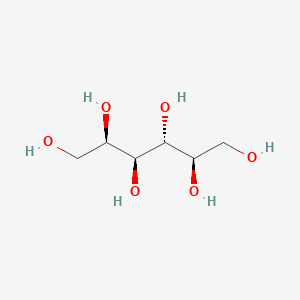

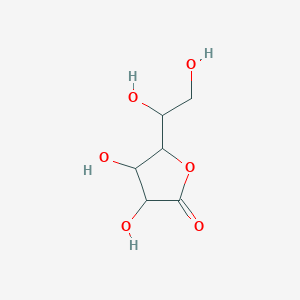

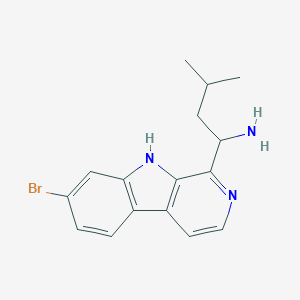
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
